

# Evaluating Cycloserine-Containing Regimens for Multidrug-Resistant Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cycloserine |           |
| Cat. No.:            | B1669520    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical outcomes associated with **cycloserine**-containing regimens for the treatment of multidrug-resistant tuberculosis (MDR-TB). By synthesizing data from multiple clinical studies, this document offers a comparative analysis of **cycloserine**'s efficacy and safety against alternative therapeutic options. Detailed experimental methodologies are provided to support the presented data, and key pathways and workflows are visualized to facilitate understanding.

### **Executive Summary**

**Cycloserine**, a second-line anti-TB drug, has long been a component of treatment regimens for MDR-TB. It functions by inhibiting bacterial cell wall synthesis.[1][2] Clinical evidence suggests that **cycloserine**-containing regimens can achieve favorable treatment outcomes in patients with MDR-TB, particularly in cases of simple MDR-TB.[3][4] However, its efficacy in more advanced drug-resistant forms, such as pre-extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) TB, is less pronounced.[3] The use of **cycloserine** is often limited by its potential for neuropsychiatric adverse events. This guide presents a balanced view of the clinical utility of **cycloserine**, supported by quantitative data from comparative studies.

## **Data Presentation: Comparative Clinical Outcomes**



The following tables summarize the key efficacy and safety outcomes of **cycloserine**-containing regimens in comparison to alternative treatments for MDR-TB.

Table 1: Treatment Outcomes of **Cycloserine**-Containing Regimens vs. Non-**Cycloserine** Regimens

| Outcome                                             | Cycloserine Group              | Non-Cycloserine<br>Group    | Study                          |
|-----------------------------------------------------|--------------------------------|-----------------------------|--------------------------------|
| Treatment Success Rate                              |                                |                             |                                |
| Simple MDR-TB                                       | 80.0% (68/85)                  | 62.4% (73/117)              | Li et al. (2019)               |
| Pre-XDR-TB                                          | 56.3% (27/48)                  | 56.9% (29/51)               | Li et al. (2019)               |
| XDR-TB                                              | 45.5% (5/11)                   | 46.2% (6/13)                | Li et al. (2019)               |
| Overall                                             | 69.4% (100/144)                | 59.7% (108/181)             | Li et al. (2019)               |
| Sputum Culture<br>Conversion Rate (at<br>24 months) |                                |                             |                                |
| Cycloserine vs.<br>Linezolid                        | Higher in Cycloserine<br>Group | Lower in Linezolid<br>Group | e-Century Publishing<br>(2021) |
| Unfavorable<br>Treatment Outcome<br>(Hazard Ratio)  | 0.58 (95% CI: 0.38–<br>0.86)   | -                           | Li et al. (2019)               |

Table 2: Comparison of Treatment Outcomes with Newer Agents

| Regimen                                          | Treatment Success Rate | Study                       |
|--------------------------------------------------|------------------------|-----------------------------|
| Bedaquiline-containing                           | 92.2%                  | Shi et al. (2022)           |
| Non-Bedaquiline (Cycloserine as major component) | 63.0%                  | Shi et al. (2022)           |
| Linezolid-containing                             | -                      | e-Century Publishing (2021) |



Table 3: Common Adverse Drug Reactions Associated with Cycloserine

| Adverse Event                     | Frequency in<br>Cycloserine Group                  | Notes                                       | Study                          |
|-----------------------------------|----------------------------------------------------|---------------------------------------------|--------------------------------|
| Psychiatric Symptoms              | 4.3% (27/623)                                      | Most noted ADR associated with cycloserine. | Lan et al. (2019)              |
| Neurological Adverse<br>Reactions | Higher than Linezolid and routine treatment groups | -                                           | e-Century Publishing<br>(2021) |
| Headache                          | 8 episodes in 144 patients                         | -                                           | Li et al. (2019)               |
| Seizure                           | 2 cases in 144 patients                            | -                                           | Li et al. (2019)               |
| Depression                        | 1 case in 144 patients                             | -                                           | Li et al. (2019)               |
| Anxiety                           | 2 cases in 144 patients                            | -                                           | Li et al. (2019)               |
| Hyperuricemia                     | 22.8% (142/623)                                    | Most frequently observed ADR overall.       | Lan et al. (2019)              |

#### **Experimental Protocols**

This section details the methodologies employed in the key clinical studies cited in this guide.

### Retrospective Cohort Study Protocol (Li et al., 2019)

- Study Design: A retrospective observational study was conducted in Zhejiang Province,
   China.
- Patient Population: 325 patients with confirmed MDR-TB were enrolled, with 144 receiving a
  cycloserine-containing regimen and 181 receiving a non-cycloserine regimen. Patients
  were recruited from the Global Fund Project and a clinical trial (NCT02120638).



- Treatment Regimens:
  - Cycloserine Group: Received individualized regimens containing cycloserine (500 mg daily for patients <50 kg, 750 mg daily for patients >50 kg).
  - Non-Cycloserine Group: Received individualized regimens without cycloserine.
- Data Collection: Patient data from March 2012 to December 2015 was reviewed. Baseline characteristics, including demographics, clinical symptoms, and drug resistance patterns, were recorded.
- Outcome Measures:
  - Primary Outcome: Treatment outcome, categorized as successful (cured or treatment completed) or unfavorable (treatment failure, death, or lost to follow-up).
  - Secondary Outcomes: Sputum culture conversion rate at the end of the intensive phase and the frequency of adverse drug reactions.
- Statistical Analysis: The chi-square test or Fisher's exact test was used for categorical variables, and Student's t-test or the Mann-Whitney U test was used for continuous variables. A Cox proportional hazards model was used to analyze the association between cycloserine treatment and treatment outcomes.

# Nationwide Retrospective Cohort Study Protocol (Lan et al., 2019)

- Study Design: A nationwide retrospective cohort study in China.
- Patient Population: 623 MDR-TB patients who received cycloserine-containing regimens between January 2012 and June 2015.
- Data Collection: Clinical outcomes and adverse drug reactions (ADRs) were retrospectively reviewed from patient records.
- Outcome Measures:



- Treatment Outcomes: Categorized as "cured," "treatment completed," "died," "failed," or "lost to follow-up."
- Adverse Drug Reactions: Incidence and types of ADRs were recorded.
- Statistical Analysis: Factors associated with adverse treatment outcomes and risk factors for ADRs were analyzed.

# Mandatory Visualization Signaling Pathway of Cycloserine



Click to download full resolution via product page

Caption: Mechanism of action of Cycloserine.

## **Experimental Workflow for a Retrospective Cohort Study**





Click to download full resolution via product page

Caption: Workflow of a retrospective cohort study.

#### Conclusion



**Cycloserine**-containing regimens demonstrate efficacy in treating simple MDR-TB, leading to higher treatment success rates compared to regimens without it. However, this benefit does not consistently extend to more resistant forms like pre-XDR and XDR-TB. The primary concern with **cycloserine** remains its association with neuropsychiatric adverse events, which necessitates careful patient monitoring.

When compared to newer agents such as bedaquiline, **cycloserine**-based regimens show lower success rates, highlighting the advancements in MDR-TB treatment. For drug development professionals, this underscores the continued need for novel anti-TB agents with improved efficacy and safety profiles. For researchers and scientists, the data presented here can inform the design of future clinical trials and comparative effectiveness studies in the evolving landscape of MDR-TB management. The detailed methodologies provided aim to ensure the reproducibility and critical evaluation of the cited evidence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 2. Cycloserine: Mechanism, Clinical Applications, and Emerging Research Amerigo Scientific [amerigoscientific.com]
- 3. Cycloserine for treatment of multidrug-resistant tuberculosis: a retrospective cohort study in China PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating Cycloserine-Containing Regimens for Multidrug-Resistant Tuberculosis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669520#evaluating-the-clinical-outcomes-of-cycloserine-containing-regimens-for-mdr-tb]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com